molecular formula C14H15NO4 B13581135 1,3-Dioxoisoindolin-2-yl 4-methylpentanoate

1,3-Dioxoisoindolin-2-yl 4-methylpentanoate

Cat. No.: B13581135
M. Wt: 261.27 g/mol
InChI Key: RSNYTVAGEDHPJJ-UHFFFAOYSA-N
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Description

1,3-Dioxoisoindolin-2-yl 4-methylpentanoate is an organic compound with the molecular formula C13H13NO4. It is a solid, white crystalline substance that is soluble in various organic solvents such as ethanol and dimethylformamide. This compound is known for its stability and is widely used as an intermediate in organic synthesis .

Preparation Methods

The synthesis of 1,3-Dioxoisoindolin-2-yl 4-methylpentanoate typically involves organic synthesis reactions. One common method is the cyclization reaction between isoindolin-2-one and 4-methylpentanoic acid ester. The reaction is carried out under controlled conditions to ensure the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

1,3-Dioxoisoindolin-2-yl 4-methylpentanoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or amines.

    Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols.

Scientific Research Applications

1,3-Dioxoisoindolin-2-yl 4-methylpentanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3-Dioxoisoindolin-2-yl 4-methylpentanoate involves its interaction with specific molecular targets and pathways. It may act by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

1,3-Dioxoisoindolin-2-yl 4-methylpentanoate can be compared with other similar compounds, such as:

Properties

Molecular Formula

C14H15NO4

Molecular Weight

261.27 g/mol

IUPAC Name

(1,3-dioxoisoindol-2-yl) 4-methylpentanoate

InChI

InChI=1S/C14H15NO4/c1-9(2)7-8-12(16)19-15-13(17)10-5-3-4-6-11(10)14(15)18/h3-6,9H,7-8H2,1-2H3

InChI Key

RSNYTVAGEDHPJJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCC(=O)ON1C(=O)C2=CC=CC=C2C1=O

Origin of Product

United States

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